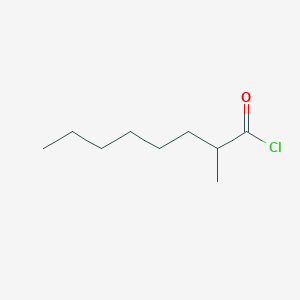

2-Methyl octanoic acid chloride

Übersicht

Beschreibung

It is a colorless to yellow liquid that is used as an intermediate in organic synthesis . This compound is primarily utilized in the preparation of esters and amides, which are valuable in various chemical industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methyl octanoic acid chloride can be synthesized through the reaction of 2-methyl octanoic acid with thionyl chloride (SOCl₂). The reaction typically proceeds under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acid chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as by-products .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure efficient mixing and heat transfer.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl octanoic acid chloride undergoes several types of chemical reactions, including:

Nucleophilic Acyl Substitution: This is the most common reaction, where the acid chloride reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively

Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-methyl octanoic acid and hydrochloric acid.

Common Reagents and Conditions

Alcohols: React with this compound to form esters under acidic or basic conditions.

Amines: React to form amides, often under mild conditions to prevent side reactions.

Water: Hydrolyzes the acid chloride to the corresponding carboxylic acid.

Major Products Formed

Esters: Formed from the reaction with alcohols.

Amides: Formed from the reaction with amines.

Carboxylic Acids: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

2-Methyl octanoic acid chloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly esters and amides.

Biology: In the preparation of biologically active compounds and pharmaceuticals.

Medicine: As a precursor in the synthesis of drug molecules.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methyl octanoic acid chloride primarily involves nucleophilic acyl substitution reactions. The carbonyl carbon of the acid chloride is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Octanoyl Chloride: Similar in structure but lacks the methyl group at the second position.

2-Methylhexanoyl Chloride: Similar but with a shorter carbon chain.

2-Methylbutanoyl Chloride: Even shorter carbon chain with similar reactivity.

Uniqueness

2-Methyl octanoic acid chloride is unique due to its specific chain length and the presence of a methyl group at the second position. This structural feature can influence its reactivity and the properties of the compounds derived from it .

Biologische Aktivität

2-Methyl octanoic acid chloride, a derivative of octanoic acid, is a fatty acid chloride that has garnered attention due to its potential biological activities. This compound is structurally characterized by a methyl group at the second carbon of the octanoic acid chain, which may influence its reactivity and biological properties. This article explores the biological activities associated with this compound, including its antimicrobial properties, cytotoxic effects, and potential applications in pharmaceuticals.

- Molecular Formula : C9H17ClO

- Molar Mass : 174.68 g/mol

- CAS Number : 150-82-3

The compound is synthesized through the chlorination of 2-methyl octanoic acid, resulting in an acyl chloride that can react with various nucleophiles.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that fatty acid chlorides can disrupt microbial membranes, leading to cell lysis. Studies have shown that this compound possesses:

- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Exhibits inhibitory effects against fungi such as Candida albicans and Aspergillus species.

The mechanism of action is primarily attributed to the disruption of lipid membranes in microbial cells, which can lead to increased permeability and eventual cell death.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cell lines. Notably:

- Cancer Cell Lines : In vitro studies demonstrate that this compound induces apoptosis in several cancer cell lines, including L-1210 leukemia cells and P388 murine leukemia cells. The IC50 values indicate a moderate level of cytotoxicity, suggesting potential for development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| L-1210 Leukemia | 15 |

| P388 Murine Leukemia | 20 |

| Human Breast Cancer | 25 |

The proposed mechanisms for the biological activities of this compound include:

- Membrane Disruption : The hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cellular damage.

- Apoptosis Induction : Triggers intrinsic apoptotic pathways in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various fatty acid chlorides, this compound was found to significantly reduce bacterial counts in treated samples compared to controls. The study highlighted its potential use as a preservative in food products.

Case Study 2: Cytotoxicity in Cancer Research

A systematic investigation into the cytotoxic effects of fatty acid derivatives revealed that this compound showed promising results against human cancer cell lines. The study concluded that further investigation into its mechanism could lead to novel therapeutic agents.

Eigenschaften

IUPAC Name |

2-methyloctanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJDXXDUFBZVOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.